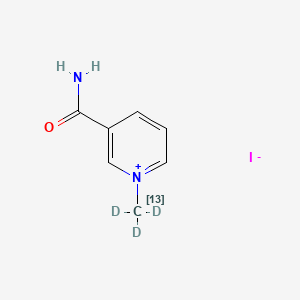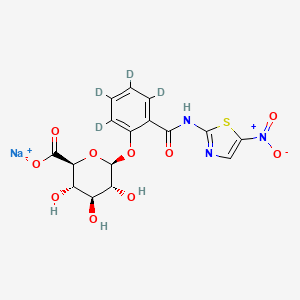
Tizoxanide glucuronide-d4 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tizoxanide glucuronide-d4 (sodium) is a deuterium-labeled derivative of tizoxanide glucuronide. It is a metabolite of nitazoxanide, a broad-spectrum antiparasitic and antiviral agent. The compound is primarily used in scientific research to study the metabolism and pharmacokinetics of nitazoxanide and its derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tizoxanide glucuronide-d4 (sodium) involves the glucuronidation of tizoxanide. The process typically includes the following steps:
Hydrolysis of Nitazoxanide: Nitazoxanide is hydrolyzed to produce tizoxanide.
Glucuronidation: Tizoxanide undergoes glucuronidation in the presence of uridine diphosphate-glucuronic acid and the enzyme uridine diphosphate-glucuronosyltransferase.
Industrial Production Methods
The industrial production of tizoxanide glucuronide-d4 (sodium) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography .
化学反応の分析
Types of Reactions
Tizoxanide glucuronide-d4 (sodium) primarily undergoes:
Hydrolysis: Breaking down into tizoxanide and glucuronic acid.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products
Hydrolysis: Tizoxanide and glucuronic acid.
Oxidation: Oxidized derivatives of tizoxanide.
Reduction: Reduced derivatives of tizoxanide.
科学的研究の応用
Tizoxanide glucuronide-d4 (sodium) is used in various scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of nitazoxanide.
Drug Development: Investigating the efficacy and safety of nitazoxanide derivatives.
Biological Studies: Understanding the interaction of nitazoxanide with biological systems.
作用機序
Tizoxanide glucuronide-d4 (sodium) exerts its effects through the following mechanism:
Metabolism: It is a metabolite of nitazoxanide, which is hydrolyzed to tizoxanide and then glucuronidated.
Molecular Targets: The compound targets enzymes involved in the glucuronidation process, primarily uridine diphosphate-glucuronosyltransferase.
類似化合物との比較
Similar Compounds
Tizoxanide: The parent compound, a metabolite of nitazoxanide.
Nitazoxanide: The precursor compound with broad-spectrum antiparasitic and antiviral activity.
Uniqueness
Tizoxanide glucuronide-d4 (sodium) is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides a distinct advantage in pharmacokinetic research, enabling detailed analysis of the compound’s behavior in biological systems .
特性
分子式 |
C16H14N3NaO10S |
|---|---|
分子量 |
467.4 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15+;/m0./s1/i1D,2D,3D,4D; |
InChIキー |
HJXNHPDNJXKILF-LDVZUDBRSA-M |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H].[Na+] |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


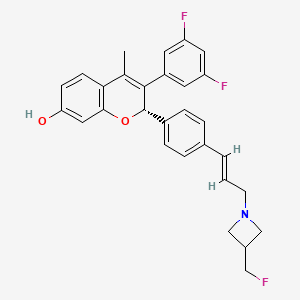
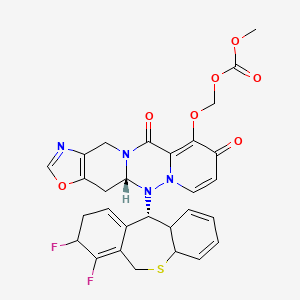
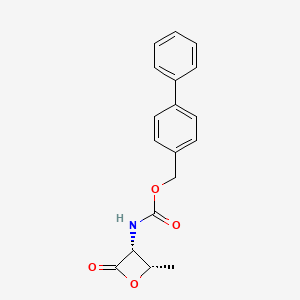
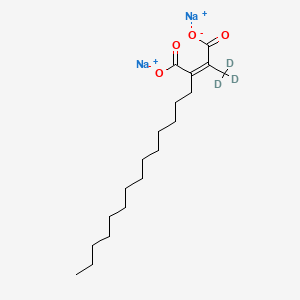

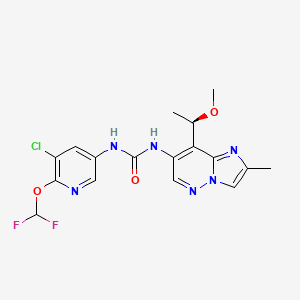

![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
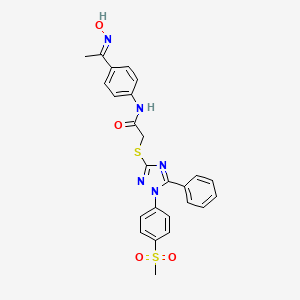
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
